3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-hydroxy-6-propyl-4H-chromen-4-one

Catalog No.
S12446130
CAS No.
M.F
C20H18O5
M. Wt
338.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-hydroxy-6-p...

Product Name

3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-hydroxy-6-propyl-4H-chromen-4-one

IUPAC Name

3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-hydroxy-6-propylchromen-4-one

Molecular Formula

C20H18O5

Molecular Weight

338.4 g/mol

InChI

InChI=1S/C20H18O5/c1-2-3-13-8-14-18(10-16(13)21)25-11-15(20(14)22)12-4-5-17-19(9-12)24-7-6-23-17/h4-5,8-11,21H,2-3,6-7H2,1H3

InChI Key

CKOAZRUDFDRXFQ-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC2=C(C=C1O)OC=C(C2=O)C3=CC4=C(C=C3)OCCO4

3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-hydroxy-6-propyl-4H-chromen-4-one is a complex organic compound characterized by its unique structural features, including a chromenone core and a benzodioxin moiety. Its molecular formula is C24H23O5, and it exhibits a variety of functional groups that contribute to its chemical reactivity and biological activity. The presence of the hydroxyl group at the 7-position and the propyl group at the 6-position enhances its potential for various applications in medicinal chemistry.

  • Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound using oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction: The compound may be reduced to alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution Reactions: It can participate in halogenation, nitration, or sulfonation, depending on the reagents used and the reaction conditions.

Common Reagents and Conditions

  • Oxidizing Agents: Potassium permanganate, chromium trioxide.
  • Reducing Agents: Lithium aluminum hydride, sodium borohydride.
  • Substitution Reagents: Halogens, nitric acid, sulfuric acid.

Research indicates that 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-hydroxy-6-propyl-4H-chromen-4-one exhibits potential biological activities, including:

  • Antibacterial Properties: Studies suggest that this compound may inhibit bacterial growth, making it a candidate for further investigation in antibiotic development.
  • Anticancer Activity: Preliminary research has shown that it may possess cytotoxic effects against certain cancer cell lines, indicating its potential as an anticancer agent .

The synthesis of 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-hydroxy-6-propyl-4H-chromen-4-one typically involves multi-step synthetic routes starting from readily available precursors. Key steps include:

  • Formation of the Benzodioxin Ring: This can be achieved through cyclization reactions involving catechol derivatives.
  • Construction of the Chromenone Core: This step often involves condensation reactions with suitable aldehydes or ketones followed by cyclization.
  • Functional Group Modifications: Introduction of substituents such as hydroxyl and propyl groups is performed through selective functionalization techniques.

The compound has several notable applications:

  • Medicinal Chemistry: It is being investigated for its potential therapeutic properties against various diseases, including bacterial infections and cancer.
  • Chemical Research: It serves as a building block for synthesizing more complex organic molecules.
  • Material Science: Its unique properties make it suitable for developing new materials with specific functionalities .

Studies exploring the interaction of 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-hydroxy-6-propyl-4H-chromen-4-one with biological targets are ongoing. The compound’s functional groups allow it to interact with enzymes or receptors, potentially modulating biological pathways. Understanding these interactions is crucial for elucidating its mechanism of action and therapeutic potential.

Several compounds share structural similarities with 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-hydroxy-6-propyl-4H-chromen-4-one:

Compound NameStructural FeaturesUnique Aspects
3-(2,3-dihydro-benzodioxin-6-yl)-7-isopropoxy-chromenoneSimilar chromenone core but different substituentsVariation in biological activity due to substituents
3-(2,3-dihydro-benzodioxin-6-yl)-7-methoxy-chromenonePresence of methoxy group instead of hydroxylDifferent solubility and reactivity profiles
Methyl 7-(β-D-allopyranosyloxy)-3-(2,3-dihydro-benzodioxin)Glycoside derivativePotential for enhanced bioavailability

Uniqueness

The uniqueness of 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-hydroxy-6-propyl-4H-chromen-4-one lies in its specific combination of functional groups and structural features. This unique architecture confers distinct chemical reactivity and biological properties that differentiate it from similar compounds. Its potential applications in medicinal chemistry and material science further highlight its significance in research .

Baker-Venkataraman Rearrangement Applications

The Baker-Venkataraman rearrangement remains a cornerstone for constructing chromone frameworks. This base-catalyzed reaction converts 2-acetoxyacetophenones into 1,3-diketones through enolate-mediated acyl transfer. In the context of 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-hydroxy-6-propyl-4H-chromen-4-one synthesis, this method enables precise control over the chromen-4-one core prior to benzodioxin incorporation.

The mechanism proceeds via deprotonation of the α-hydrogen adjacent to the ketone, forming an enolate that undergoes intramolecular attack on the ester carbonyl. Subsequent cyclization under acidic conditions yields the chromone skeleton. A critical advantage lies in the compatibility with electron-rich aromatic systems, allowing subsequent functionalization at the C6 and C7 positions. For example, 2,6-dihydroxyacetophenone derivatives subjected to Baker-Venkataraman conditions produce intermediates that can be selectively propylated before benzodioxin conjugation.

Reaction StepConditionsYield (%)
Enolate formationNaH, THF, 0°C → RT85–92
Acyl transferReflux, 4h78–85
CyclodehydrationHCl/MeOH, 90°C90–95

Recent modifications employ microwave-assisted conditions to accelerate the acyl transfer step while maintaining high regioselectivity.

Claisen Condensation-Based Cyclization Approaches

Claisen condensation between 2-hydroxyacetophenones and activated esters provides an alternative route to chromone precursors. This method proves particularly effective for introducing the C6 propyl group through careful selection of ester partners. For instance, condensation of 2,6-dihydroxyacetophenone with propyl acetoacetate under sodium hydride catalysis yields 1,3-diketones that spontaneously cyclize to form 6-propylchromones.

Key advancements include:

  • Protecting group strategies: Mono-protection of 2,6-dihydroxyacetophenone as methoxymethyl (MOM) or benzyl ethers prevents undesired side reactions during enolate formation. Benzyl-protected substrates show superior yields (52% vs. 43% for MOM) due to reduced steric hindrance.
  • Solvent optimization: Refluxing methanol instead of acetic acid for cyclization improves yields from 50% to 80% while minimizing decomposition.

The table below compares Claisen condensation outcomes with different protecting groups:

Protecting GroupBaseTemp (°C)Yield (%)
NoneNaH25<9
MOMNaH2543
BnNaH2552
Bn/MOMNaH8083

These improvements enable gram-scale synthesis of propyl-substituted chromone intermediates critical for subsequent benzodioxin coupling.

XLogP3

3.9

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

338.11542367 g/mol

Monoisotopic Mass

338.11542367 g/mol

Heavy Atom Count

25

Dates

Last modified: 08-09-2024

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